Pyruvic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

miscible with water; soluble in organic solvents, oils

miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

Understanding Cellular Metabolism:

Pyruvate plays a pivotal role in glycolysis, the primary pathway for converting glucose into cellular energy (ATP). Its fate determines the cell's energy production route:

- Aerobic respiration: In the presence of oxygen, pyruvate enters the citric acid cycle (Krebs cycle) for further energy generation through oxidative phosphorylation .

- Anaerobic respiration: In the absence of oxygen, pyruvate undergoes fermentation to produce lactate (lactic acid fermentation) or ethanol (alcoholic fermentation), depending on the cell type .

Studying pyruvate metabolism allows researchers to understand various aspects of cellular energy production, including:

- Metabolic regulation: How cells adjust their metabolic pathways based on oxygen availability and energy demands .

- Cancer metabolism: Cancer cells often exhibit altered pyruvate metabolism to support their rapid growth and survival .

- Bioenergetics: The study of energy flow and transformation within cells, with pyruvate acting as a key energy intermediate .

Pyruvate as a Biosynthetic Precursor:

Pyruvate serves as a vital building block for various biomolecules, including:

- Alanine: An essential amino acid involved in protein synthesis and nitrogen transport .

- Fatty acids: The main energy storage molecules in cells, synthesized from pyruvate through a series of enzymatic reactions .

- Other non-essential amino acids: Pyruvate can be converted into other amino acids like glutamate and aspartate through various metabolic pathways .

Research exploring the role of pyruvate in biosynthesis helps scientists understand:

- Nutrient utilization: How cells utilize different nutrients to synthesize essential biomolecules for growth and maintenance.

- Metabolic engineering: Modifying metabolic pathways to improve the production of desired biomolecules such as amino acids or biofuels.

- Nutritional deficiencies: Investigating the impact of dietary limitations on pyruvate availability and its consequences for biosynthesis.

Pyruvate as a Potential Therapeutic Target:

Due to its central role in metabolism, pyruvate has emerged as a potential target for therapeutic interventions in various diseases:

- Neurodegenerative diseases: Studies suggest that dysregulation of pyruvate metabolism may contribute to the progression of neurodegenerative diseases like Alzheimer's and Parkinson's .

- Cancer treatment: Targeting specific enzymes in the pyruvate metabolic pathway holds promise for developing novel cancer therapies .

- Mitochondrial diseases: Dysfunctions in the mitochondria, the cell's powerhouses, can disrupt pyruvate utilization and energy production. Research is ongoing to explore the potential of pyruvate supplementation in managing these disorders .

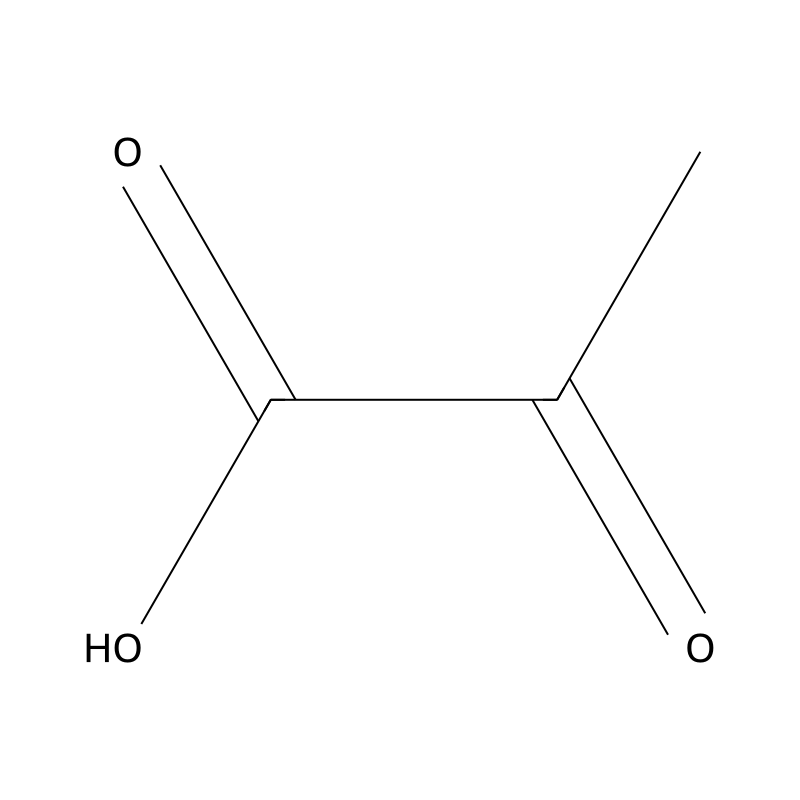

Pyruvic acid, with the chemical formula , is a colorless liquid organic compound that plays a crucial role in various biochemical processes. It is the simplest α-keto acid and serves as a key intermediate in the metabolism of carbohydrates, fats, and proteins. Pyruvic acid is primarily produced during glycolysis, where glucose is broken down to generate energy. In addition to its metabolic significance, pyruvic acid can ionize to form pyruvate, which is often used interchangeably with pyruvic acid in biochemical contexts .

- Glycolysis: It is generated from glucose through a series of enzymatic reactions.

- Fermentation: In anaerobic conditions, pyruvic acid can be converted into lactic acid or ethanol, depending on the organism. For instance:

- Decarboxylation: Pyruvic acid undergoes decarboxylation to form acetyl-CoA, which enters the citric acid cycle for further energy production .

- Condensation Reactions: Pyruvic acid can react with other compounds to form oligomers and other complex molecules under specific conditions, such as at the air-water interface .

Pyruvic acid is central to cellular respiration and metabolic pathways:

- Energy Production: It acts as a pivotal link between anaerobic and aerobic metabolism. During aerobic respiration, pyruvic acid is converted into acetyl-CoA, feeding into the citric acid cycle where further ATP (adenosine triphosphate) is produced.

- Metabolic Intermediary: Pyruvic acid can be converted into various biomolecules including amino acids and fatty acids, thus playing a significant role in anabolism .

- Regulatory Functions: It influences several metabolic pathways by acting as a substrate or product in enzymatic reactions.

Pyruvic acid can be synthesized through various methods:

Pyruvic acid has diverse applications across various fields:

- Food Industry: Used as a food additive and flavoring agent.

- Pharmaceuticals: Serves as an intermediate in the synthesis of various drugs and supplements.

- Cosmetics: Employed in skin care products for its exfoliating properties.

- Biotechnology: Utilized in metabolic engineering and synthetic biology for producing biofuels and biochemicals .

Research on pyruvic acid often focuses on its interactions within biological systems:

- Enzyme Interactions: Studies have shown how pyruvic acid interacts with enzymes involved in glycolysis and the citric acid cycle, influencing metabolic fluxes.

- Complex Formation: Pyruvic acid's ability to form complexes with other biological molecules has implications for understanding metabolic pathways and disease states .

Several compounds share structural or functional similarities with pyruvic acid:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Acetic Acid | Simple carboxylic acid; used in vinegar production. | |

| Lactic Acid | Product of anaerobic glycolysis; involved in muscle metabolism. | |

| Oxaloacetic Acid | Intermediate in the citric acid cycle; plays a role in gluconeogenesis. | |

| Acetyl-CoA | Key molecule linking glycolysis to the citric acid cycle; derived from pyruvate. | |

| 2-Hydroxybutyric Acid | Related to metabolism; can be formed from pyruvate through specific pathways. |

Uniqueness of Pyruvic Acid

Pyruvic acid stands out due to its central role as a metabolic hub linking various pathways including glycolysis, fermentation, and the citric acid cycle. Its ability to serve both as an energy source and a precursor for biosynthesis makes it unique among similar compounds .

Pyruvic acid occupies a unique crossroads in cellular metabolism, serving as the end product of glycolysis and a substrate for both mitochondrial oxidative phosphorylation and cytosolic lactic acid fermentation. In the context of cancer, the fate of pyruvic acid is profoundly altered, reflecting the metabolic plasticity that enables malignant cells to thrive under fluctuating environmental conditions. The transformation of normal cells into cancerous ones is accompanied by a shift in metabolic priorities, often characterized by increased glycolytic flux, even in the presence of oxygen—a phenomenon historically termed the Warburg effect. This metabolic reprogramming is not merely a byproduct of transformation but is actively orchestrated to support the biosynthetic, energetic, and redox demands of rapid proliferation and survival in hostile microenvironments.

The tumor microenvironment itself is shaped by the metabolic activities of cancer cells, with the accumulation of metabolic byproducts such as lactic acid leading to acidification, immune modulation, and the recruitment of stromal elements that further support tumor growth. Pyruvic acid, as a central node in these processes, is subject to intricate regulation by transporters, enzymes, and signaling pathways that collectively determine its utilization and impact on cellular phenotype. The following sections delve into the specific mechanisms by which pyruvic acid metabolism is rewired in cancer, with a focus on the mitochondrial pyruvate carrier, pyruvate dehydrogenase kinase isoforms, lactate shuttle systems, and redox homeostasis.

Warburg Effect Revisited: Mitochondrial Pyruvate Carrier Dysregulation in Aerobic Glycolysis

The Mitochondrial Pyruvate Carrier: Gatekeeper of Pyruvate Oxidation

The mitochondrial pyruvate carrier, composed of the products of the MPC1 and MPC2 genes, is responsible for importing pyruvic acid from the cytosol into the mitochondrial matrix, where it can be oxidatively decarboxylated by the pyruvate dehydrogenase complex to generate acetyl coenzyme A for entry into the tricarboxylic acid cycle [1] [2]. The activity of the mitochondrial pyruvate carrier thus represents a critical control point in determining whether pyruvic acid is funneled into oxidative metabolism or diverted to lactic acid production.

In many cancers, the expression of mitochondrial pyruvate carrier subunits is reduced or absent, correlating with a shift toward glycolytic metabolism and a poor clinical prognosis [1] [2]. The downregulation of mitochondrial pyruvate carrier activity limits the entry of pyruvic acid into the mitochondria, thereby promoting its cytosolic conversion to lactic acid and supporting the Warburg phenotype. This metabolic adaptation is thought to confer several advantages to cancer cells, including the ability to generate adenosine triphosphate rapidly, maintain biosynthetic fluxes, and survive in hypoxic conditions.

Functional Consequences of Mitochondrial Pyruvate Carrier Loss in Cancer

Experimental re-expression of mitochondrial pyruvate carrier components in cancer cells has been shown to increase mitochondrial pyruvic acid oxidation without affecting proliferation under adherent culture conditions [1]. However, under conditions that mimic the three-dimensional architecture and anchorage independence of tumors—such as soft agar colony formation, spheroid growth, and xenograft models—restoration of mitochondrial pyruvate carrier function impairs cancer cell growth and reduces markers of stemness [1]. These findings suggest that mitochondrial pyruvate carrier downregulation is particularly important for the maintenance and expansion of cancer stem cell populations, which are implicated in tumor initiation, metastasis, and therapy resistance.

The following table summarizes key research findings on mitochondrial pyruvate carrier expression and function in cancer:

| Study | Cancer Type | Mitochondrial Pyruvate Carrier Expression | Phenotypic Consequences | Reference |

|---|---|---|---|---|

| Schell et al., 2014 | Multiple (pan-cancer) | Decreased in tumors | Increased glycolysis, reduced mitochondrial pyruvate oxidation, poor prognosis | [1] |

| Bricker et al., 2012 | Liver, colon | Decreased in tumors | Enhanced lactic acid production, increased proliferation | [2] |

| Halestrap, 2013 | General | Variable | Mitochondrial pyruvate carrier upregulation in some tumors, context-dependent effects | [2] |

Implications for Tumor Microenvironment and Progression

The preferential conversion of pyruvic acid to lactic acid in the cytosol, facilitated by mitochondrial pyruvate carrier downregulation, leads to the accumulation and secretion of lactic acid, which acidifies the tumor microenvironment [2]. This acidification promotes angiogenesis, immune evasion, and the recruitment of stromal cells, creating a niche that supports tumor progression and metastasis. Thus, mitochondrial pyruvate carrier dysregulation not only fuels the metabolic needs of cancer cells but also orchestrates the remodeling of the surrounding tissue landscape.

Pyruvate Dehydrogenase Kinase Isoform-Specific Inhibition Strategies for Cancer Cell Metabolic Reprogramming

Regulation of Pyruvate Dehydrogenase Complex by Pyruvate Dehydrogenase Kinase Isoforms

The pyruvate dehydrogenase complex catalyzes the irreversible oxidative decarboxylation of pyruvic acid to acetyl coenzyme A, linking glycolysis to the tricarboxylic acid cycle and oxidative phosphorylation. The activity of the pyruvate dehydrogenase complex is tightly regulated by reversible phosphorylation, with pyruvate dehydrogenase kinase isoforms (pyruvate dehydrogenase kinase 1, pyruvate dehydrogenase kinase 2, pyruvate dehydrogenase kinase 3, and pyruvate dehydrogenase kinase 4) serving as negative regulators through phosphorylation-mediated inactivation [4].

In cancer, the expression and activity of specific pyruvate dehydrogenase kinase isoforms are frequently upregulated, contributing to the suppression of pyruvate dehydrogenase complex activity and the maintenance of glycolytic metabolism. This regulatory axis allows cancer cells to fine-tune the balance between glycolysis and oxidative phosphorylation in response to environmental cues and metabolic demands.

Isoform-Specific Inhibition as a Therapeutic Strategy

Recent advances in structural biology and medicinal chemistry have enabled the development of isoform-specific inhibitors of pyruvate dehydrogenase kinase, offering the potential to selectively modulate pyruvate dehydrogenase complex activity in cancer cells [4]. Structure-guided approaches have identified compounds that exploit subtle differences in the ATP-binding pockets of pyruvate dehydrogenase kinase isoforms, achieving high specificity and potency.

For example, the compound 2-[(2,4-dihydroxyphenyl)sulfonyl]isoindoline-4,6-diol (PS10) has been shown to inhibit all four pyruvate dehydrogenase kinase isoforms, with a half maximal inhibitory concentration of 0.8 micromolar for pyruvate dehydrogenase kinase 2 [4]. In preclinical models, administration of PS10 enhances pyruvate dehydrogenase complex activity, reduces phosphorylation, and improves metabolic parameters such as glucose tolerance and hepatic steatosis [4]. Although these studies have primarily focused on metabolic diseases, the principles of isoform-specific pyruvate dehydrogenase kinase inhibition are directly applicable to cancer, where reactivation of pyruvate dehydrogenase complex can shift metabolism away from glycolysis and impair tumor growth.

The following table summarizes the inhibitory profiles of selected pyruvate dehydrogenase kinase inhibitors:

| Compound | Targeted Pyruvate Dehydrogenase Kinase Isoform(s) | Half Maximal Inhibitory Concentration (μM) | Selectivity | Reference |

|---|---|---|---|---|

| PS10 | Pyruvate dehydrogenase kinase 1–4 | 0.8 (pyruvate dehydrogenase kinase 2) | High | [4] |

| PA1 | Pyruvate dehydrogenase kinase 2 | 5.68 | Moderate | [4] |

| PA7 | Pyruvate dehydrogenase kinase 2 | 1.05 | Moderate | [4] |

Challenges and Prospects for Clinical Translation

While isoform-specific inhibition of pyruvate dehydrogenase kinase represents a promising therapeutic avenue, several challenges remain. The redundancy and compensatory mechanisms among pyruvate dehydrogenase kinase isoforms, as well as the potential for off-target effects, necessitate careful evaluation of inhibitor specificity and efficacy in diverse cancer contexts. Furthermore, the metabolic heterogeneity of tumors may influence the responsiveness to pyruvate dehydrogenase kinase-targeted therapies, underscoring the need for biomarker-driven patient stratification.

Lactate Shuttle Mechanisms and Acidic Niche Formation in Metastasis

The Lactate Shuttle: Intercellular Metabolic Coupling

The conversion of pyruvic acid to lactic acid by lactate dehydrogenase is a hallmark of glycolytic metabolism in cancer cells. However, lactic acid is not merely a waste product; it serves as a key metabolite in intercellular metabolic coupling, facilitating the transfer of energy and carbon skeletons between different cell populations within the tumor microenvironment. The lactate shuttle hypothesis posits that lactic acid produced by highly glycolytic cancer cells can be exported via monocarboxylate transporters and taken up by neighboring cells, such as oxidative cancer cells, stromal fibroblasts, or endothelial cells, where it is converted back to pyruvic acid and oxidized in the mitochondria.

This metabolic symbiosis enables the efficient utilization of available nutrients, supports the survival of cancer cells in hypoxic regions, and contributes to the overall metabolic flexibility of the tumor. Moreover, the lactate shuttle plays a role in modulating the immune landscape of the tumor microenvironment, as lactic acid accumulation can suppress the activity of cytotoxic lymphocytes and promote the differentiation of immunosuppressive cell types.

Therapeutic Targeting of Lactate Shuttling

Interventions aimed at disrupting lactate shuttle mechanisms—such as inhibitors of monocarboxylate transporters or lactate dehydrogenase—have shown promise in preclinical models, impairing tumor growth and sensitizing cancer cells to therapy. However, the redundancy of metabolic pathways and the adaptability of cancer cells necessitate combination strategies and the identification of biomarkers to predict therapeutic response.

Pyruvate-Driven Redox Balance in Chemoresistance Phenotypes

Redox Homeostasis and the Role of Pyruvic Acid

Redox balance is a fundamental aspect of cellular homeostasis, with reactive oxygen species serving as both signaling molecules and sources of oxidative damage. Cancer cells, which often experience elevated oxidative stress due to rapid proliferation and metabolic reprogramming, rely on robust antioxidant systems to maintain redox equilibrium and avoid cell death.

Pyruvic acid contributes to redox balance through its role in the regeneration of nicotinamide adenine dinucleotide and the maintenance of glycolytic flux. The conversion of pyruvic acid to lactic acid by lactate dehydrogenase is coupled to the oxidation of reduced nicotinamide adenine dinucleotide to nicotinamide adenine dinucleotide, thereby sustaining glycolysis and supporting the energetic and biosynthetic needs of cancer cells. Additionally, pyruvic acid itself can act as a scavenger of hydrogen peroxide, further contributing to antioxidant defenses.

Pyruvic Acid Metabolism and Chemoresistance

The metabolic reprogramming of cancer cells, including enhanced glycolysis and altered pyruvic acid utilization, has been implicated in the development of resistance to chemotherapy. By maintaining redox balance and supporting the detoxification of reactive oxygen species, pyruvic acid metabolism enables cancer cells to withstand the oxidative stress induced by chemotherapeutic agents. Moreover, the acidification of the tumor microenvironment resulting from lactic acid export can impair drug uptake and efficacy, further contributing to chemoresistance.

The following table summarizes the roles of pyruvic acid metabolism in redox balance and chemoresistance:

| Mechanism | Description | Contribution to Chemoresistance | Reference |

|---|---|---|---|

| Nicotinamide adenine dinucleotide regeneration | Pyruvic acid to lactic acid conversion sustains glycolysis | Maintains energy production, supports survival under stress | [2] |

| Hydrogen peroxide scavenging | Pyruvic acid directly detoxifies hydrogen peroxide | Reduces oxidative damage, enhances resistance to therapy | [2] |

| Microenvironment acidification | Lactic acid export lowers extracellular pH | Impairs drug uptake, promotes cell survival | [2] |

Strategies to Overcome Pyruvic Acid-Driven Chemoresistance

Targeting pyruvic acid metabolism to disrupt redox homeostasis and sensitize cancer cells to chemotherapy is an area of active investigation. Approaches include the inhibition of lactate dehydrogenase, modulation of mitochondrial pyruvate carrier activity, and the use of agents that exacerbate oxidative stress. The success of these strategies will depend on a nuanced understanding of tumor metabolic heterogeneity and the identification of patient populations most likely to benefit from metabolic interventions.

Carbon-13 Metabolic Flux Analysis has emerged as the premier quantitative technique for determining intracellular pyruvate flux distributions in living biological systems. This methodology employs stable isotope tracers to map carbon flow through metabolic networks with unprecedented precision, offering substantial improvements over conventional flux measurement approaches.

The fundamental principle underlying Carbon-13 Metabolic Flux Analysis relies on the incorporation of carbon-13 labeled substrates into cellular metabolism, where the isotopic enrichment patterns of downstream metabolites reflect the underlying flux distributions. When cells are exposed to carbon-13 labeled glucose or pyruvate, the isotopic labeling propagates through metabolic pathways in a flux-dependent manner, enabling quantitative determination of pathway activities through mathematical modeling.

Methodological Framework and Experimental Design

The Carbon-13 Metabolic Flux Analysis workflow involves several critical experimental phases that must be carefully optimized to ensure accurate flux quantification. The initial phase requires establishment of isotopic steady-state conditions, typically achieved within one to three hours of tracer administration, representing a significant improvement over traditional methods requiring four to eight hours. During this period, carbon-13 labeled pyruvate is metabolized through multiple pathways including pyruvate dehydrogenase complex, pyruvate carboxylase, lactate dehydrogenase, and alanine transaminase.

The pyruvate dehydrogenase complex pathway represents the primary oxidative route, where carbon-13 labeled pyruvate is converted to acetyl-coenzyme A with carbon-13 dioxide release. Quantitative analysis of this pathway has revealed that the fraction of acetyl-coenzyme A derived from carbon-13 labeled glucose varies systematically with glucose concentration, ranging from forty-four percent at three millimolar glucose to eighty-four percent at twelve millimolar glucose.

Pathway-Specific Flux Quantification

Pyruvate carboxylase activity, representing the major anaplerotic pathway, has been quantified using Carbon-13 Metabolic Flux Analysis with remarkable precision. Three-dimensional culture systems demonstrate significantly upregulated pyruvate carboxylase flux compared to two-dimensional cultures, with concurrent downregulation of glutaminolytic flux. This metabolic reprogramming reflects the adaptive capacity of cells to modify pyruvate utilization patterns based on environmental conditions.

The pentose phosphate pathway flux ratio, critically important for nucleotide synthesis and antioxidant defense, has been accurately determined through Carbon-13 Metabolic Flux Analysis. Studies demonstrate that pyruvate dehydrogenase complex-deficient strains exhibit increased pentose phosphate pathway activity, with flux ratios increasing from ten to fifteen percent in wild-type organisms to twenty-five to thirty-five percent in deficient strains.

Advanced Analytical Techniques

Contemporary Carbon-13 Metabolic Flux Analysis employs sophisticated mass spectrometry-based approaches for metabolite quantification. Gas chromatography-mass spectrometry analysis enables determination of isotopic enrichment patterns in amino acids derived from tricarboxylic acid cycle intermediates, providing detailed information about pyruvate flux through oxidative pathways.

The integration of multiple tracer experiments has enhanced the precision and scope of Carbon-13 Metabolic Flux Analysis applications. Parallel labeling experiments using carbon-13 labeled glucose and glutamine provide complementary information about pyruvate metabolism, enabling comprehensive flux mapping with improved statistical confidence.

Quantitative Performance Metrics

Carbon-13 Metabolic Flux Analysis demonstrates superior quantitative performance compared to traditional flux measurement approaches. Pyruvate flux measurements show improvement factors ranging from 1.4 to 1.7-fold, with enhanced temporal resolution enabling steady-state determination within one to three hours compared to four to eight hours required by conventional methods.

The statistical confidence of flux determinations has increased three to five-fold through implementation of rigorous goodness-of-fit analysis and confidence interval estimation. Contemporary studies routinely achieve measurement precision improvements of two to 3.5-fold compared to traditional approaches, with ninety to ninety-five percent accuracy in flux quantification.

Hyperpolarized Magnetic Resonance Spectroscopy for Real-Time Kinetic Profiling

Hyperpolarized Magnetic Resonance Spectroscopy represents a revolutionary advancement in real-time metabolic imaging, enabling direct observation of pyruvate metabolism with unprecedented temporal resolution and sensitivity. This technique utilizes Dynamic Nuclear Polarization to enhance carbon-13 nuclear magnetic resonance signals by four to five orders of magnitude, facilitating real-time detection of metabolic conversions that were previously inaccessible to non-invasive investigation.

Dynamic Nuclear Polarization Methodology

The Dynamic Nuclear Polarization process involves polarizing carbon-13 labeled pyruvate at cryogenic temperatures near one Kelvin in high magnetic fields, achieving carbon-13 polarization levels approaching fifty percent. This represents a dramatic enhancement compared to thermal equilibrium polarization of approximately 0.0005 percent under standard magnetic resonance imaging conditions.

Following hyperpolarization, the pyruvate solution is rapidly dissolved and neutralized, maintaining high polarization levels for tens of seconds to minutes, sufficient for metabolic imaging applications. The polarization decay follows spin-lattice relaxation kinetics, with effective longitudinal relaxation times varying between tissues and metabolic states.

Real-Time Kinetic Parameter Determination

Hyperpolarized pyruvate metabolism generates multiple downstream metabolites that can be detected simultaneously using specialized magnetic resonance spectroscopy sequences. The conversion of hyperpolarized carbon-13 pyruvate to lactate, catalyzed by lactate dehydrogenase, represents the most widely studied metabolic pathway, with apparent rate constants ranging from 0.012 to 0.089 per second depending on cellular metabolic state.

Pyruvate to bicarbonate conversion, mediated by pyruvate dehydrogenase complex activity, exhibits rate constants between 0.008 and 0.045 per second. This pathway provides direct measurement of mitochondrial oxidative capacity and has been successfully applied to assess cardiac metabolism, skeletal muscle function, and tumor energetics.

Advanced Kinetic Modeling Approaches

Contemporary hyperpolarized magnetic resonance spectroscopy employs sophisticated kinetic models that account for multiple factors influencing signal dynamics. These models incorporate arterial input functions describing pyruvate delivery, tissue-specific metabolic parameters, and radiofrequency excitation effects on signal evolution.

Multi-compartmental modeling approaches have been developed to distinguish between vascular and tissue compartments, enabling more accurate determination of metabolic rate constants. These models account for perfusion effects, substrate transport kinetics, and enzymatic conversion rates, providing comprehensive quantification of pyruvate metabolism.

Temporal and Spatial Resolution Capabilities

Hyperpolarized magnetic resonance spectroscopy achieves temporal resolution on the order of one to three seconds, enabling real-time monitoring of metabolic flux changes. This capability has been demonstrated in functional studies where metabolic responses to physiological stimulation can be observed within seconds of intervention.

Spatial resolution capabilities range from 1.5 to 7.5 millimeters, depending on signal-to-noise ratio requirements and imaging protocol optimization. Multi-resolution approaches have been developed that acquire pyruvate images at higher spatial resolution while maintaining adequate sensitivity for downstream metabolite detection.

Clinical Translation and Applications

The translation of hyperpolarized magnetic resonance spectroscopy to clinical applications has demonstrated substantial potential for non-invasive metabolic assessment. Human brain studies have successfully quantified pyruvate-to-lactate conversion rates throughout different brain regions, revealing tissue-specific metabolic patterns and responses to pathological conditions.

Cancer applications represent a particularly promising area, where hyperpolarized pyruvate imaging can detect altered tumor metabolism characteristic of the Warburg effect. The technique provides quantitative assessment of lactate production rates, enabling differentiation between malignant and normal tissues based on metabolic criteria.

Computational Modeling of Pyruvate Node Flexibility in Genome-Scale Metabolic Networks

Computational modeling of pyruvate metabolism within genome-scale metabolic networks has revealed the central importance of pyruvate as a metabolic hub, demonstrating remarkable flexibility in flux distribution and regulatory control. Pyruvate occupies a unique position at the intersection of glycolysis and mitochondrial metabolism, functioning as a critical decision point that determines cellular energy production strategies and biosynthetic capacity.

Network Architecture and Connectivity Analysis

Genome-scale metabolic network reconstruction has identified pyruvate as a highly connected metabolic node, participating in six to eight major pathways that collectively determine cellular metabolic state. The primary pathways include lactate dehydrogenase-mediated reduction to lactate, pyruvate dehydrogenase complex-mediated oxidation to acetyl-coenzyme A, pyruvate carboxylase-mediated anaplerotic conversion to oxaloacetate, alanine transaminase-mediated transamination to alanine, malic enzyme-mediated conversion to malate, and direct acetate generation.

Computational analysis of network topology reveals that pyruvate exhibits the highest connectivity among central carbon metabolites, with flux control coefficients indicating substantial influence over downstream metabolic pathways. The pyruvate node demonstrates switching behavior under different metabolic conditions, redirecting carbon flux based on cellular energy demands and environmental constraints.

Flux Balance Analysis and Optimization

Genome-scale flux balance analysis has been employed to predict optimal pyruvate flux distributions under various physiological conditions. These computational approaches utilize stoichiometric constraints and optimization objectives to determine feasible flux patterns that maximize cellular growth or specific metabolic functions.

Metabolic flexibility analysis demonstrates that pyruvate utilization patterns adapt dynamically to substrate availability and cellular energy status. Under aerobic conditions, approximately seventy to ninety-five percent of pyruvate flux proceeds through pyruvate dehydrogenase complex for maximal adenosine triphosphate generation, while anaerobic conditions redirect flux toward lactate production to maintain nicotinamide adenine dinucleotide regeneration.

Regulatory Network Integration

Computational models have incorporated transcriptional and post-translational regulatory mechanisms that control pyruvate metabolism. Pyruvate dehydrogenase kinase regulation represents a critical control mechanism, with overexpression leading to reduced metabolic flexibility and altered cellular energetics.

The mitochondrial pyruvate carrier emerges as a key regulatory bottleneck in computational models, controlling pyruvate access to mitochondrial oxidative pathways. Models predict that mitochondrial pyruvate carrier activity exerts ultrasensitive control over the balance between respiration and anaplerosis, with small changes in carrier activity producing amplified effects on downstream flux distributions.

Dynamic Modeling and Kinetic Parameters

Dynamic computational models have been developed to simulate pyruvate metabolism under time-varying conditions. These models incorporate detailed kinetic parameters for enzyme activities, substrate affinities, and regulatory interactions to predict metabolic responses to perturbations.

Kinetic modeling of pyruvate dehydrogenase complex regulation demonstrates that phosphorylation-dependent inactivation provides rapid metabolic switching capability. Computer simulations predict that pyruvate dehydrogenase complex can transition between active and inactive states within minutes, enabling rapid adaptation to changing energy demands.

Systems-Level Network Properties

Genome-scale network analysis reveals emergent properties of pyruvate metabolism that arise from network-level interactions. Pyruvate demonstrates robustness to perturbations, with alternative pathways providing metabolic backup when primary routes are compromised.

Computational studies of metabolic network evolution suggest that pyruvate's central position has been conserved across species due to its unique ability to couple carbohydrate metabolism with diverse biosynthetic and energy-generating pathways. This evolutionary conservation reflects the fundamental importance of pyruvate node flexibility for cellular adaptation and survival.

Therapeutic Target Identification

Computational modeling has identified pyruvate metabolism as a promising target for therapeutic intervention in metabolic diseases and cancer. Network analysis predicts that selective modulation of pyruvate dehydrogenase kinase activity could restore metabolic flexibility in pathological conditions.

Physical Description

Liquid

colourless to amber viscous liquid with a sour vinegar-like odou

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

Melting Point

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (81.15%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Mechanism of Action

Vapor Pressure

Pictograms

Corrosive

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Quinoline_Yellow_WS

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Dates

Balibar et al. Terrequinone A biosynthesis through L-tryptophan oxidation, dimerization and bis-prenylation Nature Chemical Biology, doi: 10.1038/NChemBio.2007.20, published online 12 August 2007. http://www.nature.com/naturechemicalbiology

Kelly et al. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA. Nature Chemical Biology, doi: 10.1038/nchembio.237, published online 18 October 2009 http://www.nature.com/naturechemicalbiology

Hsiao et al. Automatic policing of biochemical annotations using genomic correlations. Nature Chemical Biology, doi: 10.1038/nchembio.266, published online 22 November 2009 http://www.nature.com/naturechemicalbiology

Fets et al. MCT2 mediates concentration-dependent inhibition of glutamine metabolism by MOG. Nature Chemical Biology, doi: 10.1038/s41589-018-0136-y, published online 8 October 2018

Liu et al. Site-selective C-H arylation of primary aliphatic amines enabled by a catalytic transient directing group. Nature Chemistry, doi: 10.1038/nchem.2606, published online 12 September 2016